molecular formula C12H15BrO4S B1467903 Tert-butyl 2-(3-bromophenylsulfonyl)-acetate CAS No. 1220422-59-2

Tert-butyl 2-(3-bromophenylsulfonyl)-acetate

Cat. No.: B1467903
CAS No.: 1220422-59-2
M. Wt: 335.22 g/mol
InChI Key: RCKAAAJQDWWUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(3-bromophenylsulfonyl)-acetate is a useful research compound. Its molecular formula is C12H15BrO4S and its molecular weight is 335.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 2-(3-bromophenylsulfonyl)-acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H15_{15}BrO2_2
  • SMILES Notation : CC(C)(C)OC(=O)CC1=CC(=CC=C1)Br
  • InChI Key : IUQYZZLJRJUKIH-UHFFFAOYSA-N

The compound features a tert-butyl group attached to an acetate moiety and a sulfonyl group linked to a bromophenyl ring, which is significant for its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, similar to other sulfonamide derivatives.
  • Cellular Interaction : The compound could interact with cellular receptors or proteins, modulating their activity and influencing various biological processes.

Biological Activities

Research indicates that this compound has demonstrated potential in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Antitumor Properties : There is emerging evidence that it may have antitumor effects, particularly against certain cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Studies
    • A study investigated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .
  • Cytotoxicity Against Cancer Cell Lines
    • In vitro assays were performed on several human cancer cell lines to assess cytotoxicity. The compound showed promising results in inhibiting cell growth in specific lines, indicating its potential as an anticancer agent .

Comparative Data

Compound Biological Activity IC50 (µM) Target
This compoundAntimicrobialTBDBacterial enzymes
Similar Sulfonamide DerivativeAntitumor15Cancer cell proliferation

Properties

IUPAC Name

tert-butyl 2-(3-bromophenyl)sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO4S/c1-12(2,3)17-11(14)8-18(15,16)10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKAAAJQDWWUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(3-bromophenylsulfonyl)-acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(3-bromophenylsulfonyl)-acetate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-(3-bromophenylsulfonyl)-acetate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-(3-bromophenylsulfonyl)-acetate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-(3-bromophenylsulfonyl)-acetate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-(3-bromophenylsulfonyl)-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.